6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, featuring a pyrano[2,3-c]pyrazole core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, and aromatic aldehydes in the presence of a catalyst. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The resulting intermediate is then cyclized to form the desired pyrano[2,3-c]pyrazole structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as piperidine or triethylamine are often employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The amino and hydroxy groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems
Biology
Biologically, 6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with receptors. The exact pathways and targets are still under investigation, but its effects are likely mediated through its ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-ethyl-4-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-3-ethyl-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to the presence of the hydroxyphenyl group. This functional group enhances its reactivity and potential for forming hydrogen bonds, which can be crucial in biological interactions and material science applications.
Properties
CAS No. |
361365-99-3 |
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Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
6-amino-3-ethyl-4-(4-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H14N4O2/c1-2-11-13-12(8-3-5-9(20)6-4-8)10(7-16)14(17)21-15(13)19-18-11/h3-6,12,20H,2,17H2,1H3,(H,18,19) |
InChI Key |
RYEGTMJIWLVIJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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